(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid
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Overview
Description
The tert-butoxycarbonyl (Boc) group is a commonly used protective group for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a beneficial effect . The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .Molecular Structure Analysis
While specific molecular structure information for “(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid” was not found, a similar compound, “(S)-2-(tert-Butoxycarbonylamino)butyric Acid”, has a molecular formula of C9H17NO4 and a molecular weight of 203.24 .Chemical Reactions Analysis
The Boc group can be deprotected under acidic conditions commonly with trifluoroacetic acid . This reaction involves the amine attacking a carbonyl site on di-tert-butyl dicarbonate, resulting in tert-butyl carbonate leaving as a leaving group .Scientific Research Applications
1. Synthesis of Tertiary Butyl Esters
- Application Summary: Tertiary butyl esters, including “(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid”, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Methods of Application: This process has been developed using flow microreactor systems . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .
- Results or Outcomes: The use of flow microreactors has made the synthesis of tertiary butyl esters more efficient and versatile .
2. Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides
- Application Summary: “(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid” is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides .
- Methods of Application: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .
- Results or Outcomes: The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids . Trace water significantly improved product purity and yield, while only 2 equiv. TFA led to deprotection within 10 min .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFAPMRAFUTCBO-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid | |
CAS RN |
412352-66-0 |
Source
|
Record name | (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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